Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate
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Overview
Description
Scientific Research Applications
Allergic Contact Dermatitis and Benzophenones
Benzophenones, related to the compound through their sulfone and benzoate groups, are widely used as UV filters and in other applications. Caruana et al. (2011) discussed the case of occupational allergic contact dermatitis caused by benzophenone-4, highlighting the importance of understanding the allergic potential of chemical compounds used in various products (Caruana, McPherson, & Cooper, 2011).
Schizophrenia Treatment with Benzoate
The application of sodium benzoate, a d-amino acid oxidase inhibitor, in schizophrenia treatment was explored by Lane et al. (2013). They found that adjunctive therapy with sodium benzoate significantly improved symptom domains and neurocognition in patients with chronic schizophrenia, suggesting a novel approach for drug development (Lane et al., 2013).
Methionine Metabolism
Investigating the metabolism of sulfur and methyl groups, Gahl et al. (1988) studied a patient with partial hepatic methionine adenosyltransferase deficiency, providing insights into amino acid metabolism in humans. Such research highlights the complex interactions of methyl groups and sulfur-containing compounds in human biology (Gahl et al., 1988).
Non-Immunologic Contact Urticaria
Lahti et al. (1987) investigated the mechanisms of non-immunologic contact urticaria (NICU) and found that acetylsalicylic acid significantly inhibited reactions from several agents, including dimethyl sulfoxide, a compound related to the sulfone group in the chemical name you provided. This research provides a basis for understanding the skin's reaction to various chemicals (Lahti, Väänänen, Kokkonen, & Hannuksela, 1987).
Methylsulfonylmethane and Cutaneous Effects
Kim et al. (2016) discussed an eczematous drug eruption caused by methylsulfonylmethane (MSM), a dietary supplement that is a source of sulfur. This study contributes to the understanding of the cutaneous effects of sulfur-containing compounds (Kim, Koo, Jung, & Lee, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate, also known as Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate, is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound targets β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation , effectively reducing the levels of β-catenin in the cell.
Biochemical Pathways
The compound’s action primarily affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to reduced cell proliferation. This is particularly relevant in the context of Wnt-dependent cancer growth .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular effect of the compound’s action is the reduction of β-catenin levels in the cell . On a cellular level, this leads to decreased cell proliferation, particularly in Wnt-dependent cancer cells . This makes the compound a potential therapeutic agent for treating such cancers.
Properties
IUPAC Name |
methyl 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-10-17(11-14(13)2)19(24(4,21)22)12-15-6-8-16(9-7-15)18(20)23-3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEKKQMGPDVHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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